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Compound of Interest

Compound Name: 3-Quinolinecarbonitrile

Cat. No.: B1294724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for 3-Quinolinecarbonitrile, a molecule of interest in medicinal chemistry and materials

science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining

such spectra.

Spectroscopic Data Summary
The empirical formula for 3-Quinolinecarbonitrile is C₁₀H₆N₂ with a molecular weight of

154.17 g/mol .[1] The spectroscopic data presented below are crucial for the structural

elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules.[2] The following tables summarize the ¹H and ¹³C NMR spectral data for 3-
Quinolinecarbonitrile.

Table 1: ¹H NMR Spectroscopic Data of 3-Quinolinecarbonitrile
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.32 s 1H H-2

8.85 s 1H H-4

8.19 d 1H H-8

8.00 d 1H H-5

7.91 t 1H H-7

7.72 t 1H H-6

Data sourced from publicly available spectra. Solvent and frequency may vary.

Table 2: ¹³C NMR Spectroscopic Data of 3-Quinolinecarbonitrile

Chemical Shift (δ) ppm Assignment

151.3 C-2

147.1 C-8a

140.2 C-4

133.5 C-7

130.2 C-5

129.8 C-4a

129.1 C-6

128.9 C-8

116.6 C-3

109.8 CN

Data sourced from SpectraBase.[3] Solvent and frequency may vary.
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.[4]

Table 3: IR Spectroscopic Data of 3-Quinolinecarbonitrile

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2230 Strong, Sharp C≡N Stretch (Nitrile)

~1600, ~1500 Medium-Weak Aromatic C=C Ring Stretch

~800-700 Strong
Aromatic C-H Out-of-Plane

Bending

Data is predicted based on characteristic functional group absorptions.[4][5][6]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,

providing information about the molecular weight and fragmentation pattern of a compound.[7]

[8]

Table 4: Mass Spectrometry Data of 3-Quinolinecarbonitrile (Electron Ionization)

m/z Relative Intensity (%) Assignment

154 100 [M]⁺ (Molecular Ion)

127 ~50 [M-HCN]⁺

101 ~15 [C₇H₅N]⁺

75 ~20 [C₅H₃N]⁺

Data interpreted from the NIST Mass Spectrometry Data Center.[9]
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters and sample preparation may require optimization.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 3-Quinolinecarbonitrile in 0.5-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the solution to serve as a reference point (δ = 0 ppm).

Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR

spectrometer.

¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a sufficient number

of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 12 ppm,

and a relaxation delay of 1-5 seconds.

¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a

larger number of scans and a longer acquisition time are typically required. Proton

decoupling is commonly used to simplify the spectrum.

IR Spectroscopy Protocol
Sample Preparation (Solid): For a solid sample like 3-Quinolinecarbonitrile, the Attenuated

Total Reflectance (ATR) or KBr pellet method is commonly used.

ATR: Place a small amount of the solid powder directly onto the ATR crystal.

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and

press the mixture into a thin, transparent pellet.

Background Spectrum: Record a background spectrum of the empty sample holder (or pure

KBr pellet) to subtract atmospheric and instrumental interferences.
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Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the

spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or after separation by gas chromatography

(GC/MS).[7]

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a

positively charged molecular ion ([M]⁺), and to fragment into smaller charged species.

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates

them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating a mass spectrum that

plots relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the structural elucidation of an

organic compound using the spectroscopic techniques described.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow for chemical structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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